Product packaging for 5'-O-methyladenosine(Cat. No.:CAS No. 20649-45-0)

5'-O-methyladenosine

Cat. No.: B8761618
CAS No.: 20649-45-0
M. Wt: 281.27 g/mol
InChI Key: MLFJPVLRZZMIIP-IOSLPCCCSA-N
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Description

Overview of O-Methylated Nucleosides and Their General Significance in Nucleic Acid Research

O-methylated nucleosides are a prominent class of modified nucleosides characterized by the addition of a methyl group to an oxygen atom, typically on the ribose sugar moiety. Among these, 2'-O-methylation (Nm) is a highly abundant and evolutionarily conserved post-transcriptional modification found across diverse RNA types, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA), particularly at the 5' cap structure in higher eukaryotes nsf.govbiosynth.comrsc.org.

The biological significance of 2'-O-methylation is multifaceted:

Structural Stability and Nuclease Resistance: The 2'-O-methyl group enhances the hydrophobicity of nucleotides and provides protection against enzymatic degradation by nucleases, thereby increasing the stability and half-life of RNA molecules biosynth.comrsc.orgacs.orgcymitquimica.com. This modification stabilizes helical structures and RNA duplexes, favoring the A-form RNA conformation and biasing the ribose sugar pucker towards the C3'-endo conformation nsf.govbiosynth.comrsc.org.

Modulation of RNA Function: Nm modifications are crucial for the proper cellular activity of various RNAs. They play roles in processes such as translation efficiency, pre-mRNA splicing, and RNA transport nsf.govrsc.org. For instance, 2'-O-methylation at the 5' cap of mRNA is essential for preventing the activation of the innate immune response by self-mRNAs, contributing to the distinction between self and non-self RNA rsc.org.

Biological Relevance: Dysregulation of Nm modifications has been linked to various human diseases, highlighting their importance in maintaining cellular homeostasis and function nsf.govrsc.org.

Naturally occurring O-methylated nucleosides include 2'-O-methyladenosine (Am), 2'-O-methyluridine (Um), 2'-O-methylcytidine (Cm), and 2'-O-methylguanosine (Gm) nsf.govacs.orgnih.gov. These modifications are often catalyzed by specific methyltransferases, sometimes guided by small nucleolar RNAs (snoRNAs) nsf.gov.

Table 1: Examples of Naturally Occurring O-Methylated Nucleosides

Nucleoside NameModification PositionRNA Type Found In (Examples)Key Biological Role (General)
2'-O-Methyladenosine2'-HydroxylrRNA, tRNA, snRNA, mRNA capNuclease resistance, structural stability, translation
2'-O-Methyluridine2'-HydroxylrRNA, snRNA, snoRNA, tRNANuclease resistance, structural stability
2'-O-Methylcytidine2'-HydroxylrRNA, snRNA, snoRNA, tRNANuclease resistance, structural stability
2'-O-Methylguanosine2'-HydroxylrRNA, tRNA, mRNA capNuclease resistance, structural stability, immune modulation

Contextualization of 5'-O-Methyladenosine as a Synthetically Accessible Adenosine (B11128) Derivative

In contrast to the widespread natural occurrence and biological significance of 2'-O-methylated nucleosides, this compound, where the methyl group is attached to the 5'-hydroxyl position of the ribose sugar, is less commonly discussed as a naturally occurring or standalone biologically active compound in the provided literature. Instead, its relevance often lies in its role as a synthetically accessible derivative or intermediate in chemical synthesis pathways.

The 5'-hydroxyl group of nucleosides is a primary site for chemical modification and protection strategies in synthetic organic chemistry, particularly in the synthesis of oligonucleotides and nucleoside analogs. The introduction of protecting groups, such as the 4,4'-dimethoxytrityl (DMT) group at the 5'-O position, is a standard procedure to enable selective reactions at other hydroxyl groups (e.g., 2' or 3') or the nucleobase biosynth.com.

The synthetic accessibility of this compound stems from general methods developed for the selective alkylation of nucleoside hydroxyls. While direct, one-step methylation of unprotected nucleosides can be challenging due to the presence of multiple reactive hydroxyl groups (2', 3', and 5') and potentially reactive sites on the nucleobase, controlled synthetic routes allow for regioselective modification. Methods involving in situ generated methyl oxonium or other mild alkylating agents, sometimes in conjunction with temporary protecting groups, can facilitate the methylation of specific hydroxyl positions, including the 5'-OH researchgate.net. For instance, procedures for selective alkylation of the 5'-OH of diverse nucleosides without the need for protecting other hydroxyls or nucleobases have been explored in the context of generating various modified nucleosides researchgate.net. This indicates that the chemical means to synthesize this compound exist within established nucleoside chemistry.

Although the provided search results extensively detail the synthesis of 2'-O-methyladenosine and its derivatives, often involving protection of the 5'-OH acs.orgbiosynth.combroadpharm.com, specific research findings focusing solely on the biological properties or direct applications of this compound itself are not prominently featured. This suggests that while chemically feasible to synthesize, this compound may primarily serve as a model compound for studying methylation effects at the 5' position or as a synthetic precursor for more complex nucleoside derivatives, rather than being a widely studied biologically active molecule in its own right.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O4 B8761618 5'-O-methyladenosine CAS No. 20649-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20649-45-0

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(methoxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-19-2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1

InChI Key

MLFJPVLRZZMIIP-IOSLPCCCSA-N

SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Synthetic Methodologies for 5 O Methyladenosine

Historical Chemical Synthesis Routes for O-Methylated Adenosine (B11128) Derivatives

Early synthetic approaches to creating O-methylated adenosine derivatives often struggled with a lack of selectivity, leading to a mixture of products. Direct methylation of unprotected adenosine was one of the earliest strategies attempted, but it typically resulted in low yields of the desired product alongside numerous side products.

The core challenge in synthesizing 5'-O-methyladenosine lies in differentiating the primary 5'-hydroxyl group from the secondary 2'- and 3'-hydroxyl groups. Historical methods evolved to employ protecting groups to block the more reactive sites, thereby directing the methylation to the desired position.

A common historical strategy involved the use of an isopropylidene protecting group. This group selectively reacts with the cis-diol system of the 2'- and 3'-hydroxyls on the ribose ring under acidic conditions, forming a 2',3'-O-isopropylidene adenosine derivative. This procedure effectively blocks the 2' and 3' positions, leaving the 5'-hydroxyl group as the primary site available for methylation. Following the protection step, a methylating agent, such as methyl iodide, could be introduced to methylate the exposed 5'-hydroxyl group. The final step would then involve the removal of the isopropylidene group under acidic conditions to yield the desired this compound.

Another approach focused on exploiting the higher reactivity of the primary 5'-hydroxyl group. Protection of this group can be achieved using a bulky trityl group, such as monomethoxytrityl chloride. While this is typically used to protect the 5'-OH, the inverse strategy could be envisioned where the 2' and 3' positions are first protected, followed by methylation of the 5'-OH.

Table 1: Comparison of Historical O-Methylation Strategies for Adenosine

Strategy Methylating Agent Key Feature Typical Products Reported Yields
Direct Methylation Methyl Iodide No protecting groups Mixture of 2'-O-, 3'-O-, N-, and dimethylated isomers 64% (total monomethylated) nih.gov

Development of Advanced Synthetic Protocols for this compound

More modern synthetic methodologies have focused on improving the efficiency and selectivity of this compound synthesis. These advanced protocols often involve sophisticated protecting group strategies and optimized reaction conditions to minimize side reactions and maximize yields.

One advanced approach involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting other protecting groups. This allows for a more controlled and sequential modification of the adenosine molecule. For example, the 5'-hydroxyl can be protected with a silyl-based group, while the 2'- and 3'-hydroxyls are protected with another group. This allows for selective deprotection and methylation of the 5' position.

Enzymatic synthesis represents another advanced protocol. Specific enzymes can catalyze the methylation of the 5'-hydroxyl group with high regioselectivity, avoiding the need for complex protection and deprotection steps. While primarily used in biological contexts, chemoenzymatic strategies that combine chemical synthesis with enzymatic steps are being explored for the efficient production of modified nucleosides like this compound.

Purification and Characterization of Synthetic this compound

Following synthesis, the crude reaction mixture contains the desired this compound product, along with unreacted starting materials, reagents, and potential side products. A multi-step purification process is therefore essential to isolate the compound in high purity.

Purification: A common and effective method for the purification of nucleoside derivatives is silica gel column chromatography. nih.gov This technique separates compounds based on their polarity. By using an appropriate solvent system (eluent), the different components of the mixture travel through the silica gel at different rates, allowing for the isolation of the pure this compound. The fractions collected from the column are typically monitored by thin-layer chromatography (TLC) to identify those containing the desired product.

Crystallization is another technique that can be used for purification, particularly for removing minor impurities after chromatography. nih.gov Dissolving the semi-pure product in a suitable hot solvent and allowing it to cool slowly can lead to the formation of high-purity crystals of this compound.

Characterization: Once purified, the identity and structure of the synthetic this compound must be confirmed. Several analytical techniques are employed for this characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, allowing chemists to confirm the presence of the methyl group and its attachment to the 5'-oxygen. Specific chemical shifts and coupling patterns of the ribose protons can definitively establish the 5'-O-methylation pattern and distinguish it from other isomers.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming that the product has the correct elemental composition for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. The spectrum would show characteristic peaks for the hydroxyl, amine, and ether groups.

Ultraviolet (UV) Spectroscopy: The adenine (B156593) base has a characteristic UV absorbance maximum, which can be used to confirm the presence of the purine (B94841) ring system and to quantify the concentration of the product. nih.gov

Through the combined application of these purification and characterization techniques, the successful synthesis of pure this compound can be verified.

Chemical Behavior and Structural Implications of 5 O Methyladenosine

Influence of 5'-O-Methylation on Glycosidic Bond Stability

The N-glycosidic bond, which links the adenine (B156593) base to the ribose sugar in adenosine (B11128) and its derivatives, is a critical structural feature. Its stability is influenced by various factors, including the nature of the heterocyclic base, the sugar moiety, and substituents on both. Generally, N-glycosidic bonds in major nucleosides found in RNA and DNA are stable in neutral and alkaline conditions but are susceptible to hydrolysis in acidic environments. ttu.ee

Analysis of Resistance to Hydrolysis

Research on other modified nucleosides provides insights into how O-methylation can affect stability. For example, 2'-O-methylated nucleosides incorporated into oligonucleotides have shown increased stability against base hydrolysis and nuclease cleavage, making them useful in aptamer synthesis for increased nuclease resistance. trilinkbiotech.com Similarly, 2'-O-alkylated nucleosides in oligonucleotides have demonstrated stability against depyrimidination in acid-catalyzed hydrolysis experiments. nih.gov While these examples pertain to 2'-O-methylation, they highlight the general principle that O-methylation on the ribose can confer increased stability to the nucleoside and its polymeric forms.

Conformational Analysis and Molecular Dynamics Studies

The methylation at the 5'-O position of adenosine can significantly impact its conformational preferences. Nucleosides exist in dynamic equilibrium between various conformations, primarily described by the sugar pucker (the conformation of the ribose ring) and the glycosidic torsion angle (χ), which defines the orientation of the base relative to the sugar. ttu.eenih.gov

Studies on nucleoside conformations often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, complemented by molecular dynamics simulations. For instance, proton magnetic resonance studies have been used to analyze the conformations of various deoxyadenosine (B7792050) derivatives, including 5'-deoxyadenosine, and have provided evidence for intramolecular hydrogen bonds influencing conformation. nih.gov

The glycosidic torsion angle (χ) is another crucial conformational parameter. Nucleosides typically exist in either anti or syn conformations, with the anti conformation being more common for purine (B94841) nucleosides like adenosine in solution. ttu.ee However, certain modifications or interactions can induce a syn conformation. For example, N6-methoxy-2',3',5'-tri-O-methyladenosine has been shown to adopt a syn conformation in the solid state, stabilized by an intramolecular hydrogen bond. nih.gov While 5'-O-methylation might not directly force a syn conformation, it could indirectly influence the equilibrium between syn and anti by altering the steric environment around the glycosidic bond.

Impact of 5'-O-Methylation on Nucleoside Interactions

The methylation at the 5'-O position of adenosine can influence its ability to interact with other molecules, including enzymes, proteins, and nucleic acids. These interactions are often critical for the compound's biological function or its utility as a chemical probe.

Modifications to nucleosides, such as methylation, can alter their recognition by enzymes. For example, 2'-O-methylation of nucleosides can influence the activity of enzymes that process RNA. While 2'-O-methyladenosine itself showed no significant difference from unmodified adenosine in some ADAR (adenosine deaminase acting on RNA) editing contexts, other sugar and base analogs that facilitated unusual conformations at the -1 position in ADAR2-RNA complexes did increase the rate of deamination. nih.gov This suggests that even subtle conformational changes induced by modifications can affect enzyme recognition and activity.

In the context of protein binding, N6-methyladenosine (m6A), a different type of adenosine methylation, is known to significantly impact the fate of modified RNAs by influencing their interactions with m6A 'reader' proteins, such as those containing YT521-B homology (YTH) domains. oup.complos.org These modifications can also influence biological RNA structures, thereby altering the accessibility of protein binding sites. oup.com While 5'-O-methyladenosine is structurally distinct from N6-methyladenosine, the general principle that methylation can alter RNA structure and protein binding remains relevant.

Furthermore, modifications at the 5'-position can affect the compound's ability to be incorporated into nucleic acid polymers or its recognition by enzymes involved in nucleotide metabolism. For example, this compound is distinct from 5'-methylthioadenosine, which is a metabolite found in various organisms and can trigger conformational changes in proteins upon binding. nih.govresearchgate.net The presence of a methyl group at the 5'-O position could alter the substrate specificity of kinases or phosphatases that act on the 5'-hydroxyl group of nucleosides, potentially impacting its metabolic fate or its ability to be phosphorylated and incorporated into nucleic acids.

Analytical Methodologies for the Detection and Research Oriented Characterization of 5 O Methyladenosine

Chromatographic Separation Techniques for O-Methylated Nucleosides

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of O-methylated nucleosides, providing the necessary resolution to separate them from a complex matrix of other nucleosides. aapco.org The choice of chromatographic mode is dictated by the physicochemical properties of the analytes. vdoc.pub

Reversed-Phase (RP) HPLC: This technique separates molecules based on their hydrophobicity. While standard C18 columns can be used, the high polarity of nucleosides often results in weak retention and poor peak shape. frontiersin.orgacs.org Methodical optimization of the mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can improve separation. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating highly polar compounds like adenosine (B11128) and its methylated variants. frontiersin.org In HILIC, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent. frontiersin.org This allows for better retention of polar analytes compared to reversed-phase chromatography. frontiersin.org For instance, a method utilizing a Waters BEH HILIC column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer has been successfully employed to separate various methylated adenosines. frontiersin.org This approach not only achieves good chromatographic separation but also enhances ionization efficiency for subsequent mass spectrometry detection due to the high organic content of the mobile phase. frontiersin.org

TechniqueStationary Phase (Column)Typical Mobile Phase CompositionPrinciple of Separation
Reversed-Phase HPLCC18 (non-polar)A: Water with 0.05% Formic Acid B: AcetonitrileSeparates based on hydrophobicity; less polar compounds are retained longer.
HILICBEH HILIC (polar)A: Water with 10 mM Ammonium Acetate B: Acetonitrile with 2 mM Ammonium AcetateSeparates based on hydrophilicity; more polar compounds are retained longer.

Spectroscopic Approaches in Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of isolated or synthesized O-methylated nucleosides.

UV Spectroscopy: Ultraviolet (UV) spectroscopy provides fundamental information based on the light-absorbing properties of the purine (B94841) ring system. Adenosine and its derivatives typically exhibit a maximum absorption (λmax) at approximately 258-260 nm. trilinkbiotech.com This property is often used for detection and quantification during chromatographic analysis but is not sufficient for distinguishing between isomers on its own.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure determination. biosynth.com

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In 2'-O-methyladenosine, the methyl group protons (2'-OCH₃) give a characteristic singlet signal. The anomeric proton (H-1') appears as a doublet, and its coupling constant (J) can provide information about the sugar pucker conformation. google.com

¹³C NMR: The carbon-13 NMR spectrum complements the proton data. The chemical shift of the methyl carbon in the 2'-O-methyl group provides definitive evidence of its presence and location. cdnsciencepub.com Comparing the ¹³C NMR shifts of a methylated nucleoside with its unmodified parent compound allows for precise identification of the methylation site. cdnsciencepub.com

Spectroscopic MethodFeatureTypical Value for 2'-O-Methyladenosine
UV Spectroscopyλmax in H₂O~258 nm
¹H NMR (in DMSO-d₆)Anomeric Proton (H-1')δ ~5.85 ppm (doublet)
Methyl Protons (-OCH₃)δ ~3.35 ppm (singlet)
¹³C NMRMethyl Carbon (-OCH₃)Distinctive shift confirming O-methylation

Mass Spectrometry-Based Characterization in Research Samples

Mass spectrometry (MS) is the gold standard for the sensitive detection and quantification of nucleoside modifications, often in combination with liquid chromatography (LC-MS/MS). cd-genomics.combiorxiv.org This technique measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination and structural analysis through fragmentation. msu.educhemguide.co.uk

For 2'-O-methyladenosine (formula C₁₁H₁₅N₅O₄, exact mass 281.1124), analysis is typically performed in positive electrospray ionization (ESI) mode. frontiersin.orgmassbank.eumassbank.eu The protonated molecular ion [M+H]⁺ is observed at an m/z of approximately 282.1. frontiersin.org

To confirm the identity and distinguish it from isomers like N⁶-methyladenosine, tandem mass spectrometry (MS/MS) is employed. frontiersin.orgswan.ac.uk In this process, the precursor ion (e.g., m/z 282.1) is isolated and fragmented through collision-induced dissociation (CID). msu.edulibretexts.org The resulting fragmentation pattern is characteristic of the molecule's structure. tutorchase.com A key fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, which separates the base from the ribose sugar. chemguide.co.uk

For 2'-O-methyladenosine, this cleavage results in two major fragment ions:

A fragment corresponding to the protonated adenine (B156593) base (BH₂⁺) at m/z 136 .

A fragment corresponding to the methylated ribose sugar moiety.

The presence and relative abundance of these fragments serve as a molecular fingerprint for identification. plos.orgmit.edumit.edu The ability to generate these specific product ions from a precursor of m/z 282.1 provides high confidence in the identification of 2'-O-methyladenosine in complex biological samples. frontiersin.orgmassbank.eu

CompoundIon Typem/z (Mass-to-Charge Ratio)Identity
2'-O-MethyladenosinePrecursor Ion [M+H]⁺~282.1Protonated 2'-O-methyladenosine
Product Ion~136.1Protonated Adenine Base [BH₂]⁺

Hypothetical and Analogous Biological Research Avenues for 5 O Methyladenosine

Investigation of 5'-O-Methyladenosine as a Constituent in Engineered Nucleic Acids

The incorporation of 2'-O-methyladenosine (Am) into synthetic nucleic acids is a cornerstone of modern oligonucleotide engineering. This modification imparts chemical properties that are intermediate between those of RNA and DNA. wikipedia.org The primary advantage of introducing 2'-O-methylated nucleotides is the enhanced stability of the resulting RNA strand. The methyl group at the 2'-hydroxyl position of the ribose sugar provides steric hindrance, which protects the phosphodiester backbone from cleavage by nucleases and base-catalyzed hydrolysis. trilinkbiotech.comnih.govcymitquimica.com This increased half-life is critical for therapeutic applications like antisense oligonucleotides and siRNAs, as well as for research applications requiring robust probes. cymitquimica.comneb.com

Furthermore, 2'-O-methylation influences the structural conformation of the nucleic acid duplex. It biases the sugar pucker equilibrium towards the C3'-endo conformation, which is characteristic of A-form RNA helices, thereby stabilizing the duplex. oup.com Each 2'-O-methylation can increase the thermodynamic stability of an RNA:RNA duplex by an average of approximately 0.2 kcal/mol. wikipedia.orgoup.com This stabilization enhances the binding affinity of modified oligonucleotides to their target RNA sequences, a desirable trait for applications in diagnostics and therapeutics. cymitquimica.comnih.gov The combination of 2'-O-methylated nucleotides with other modifications, such as 2'-fluoro nucleotides and phosphorothioate (B77711) linkages, is a common strategy in the design of approved RNAi therapeutics like GIVLAARI™ (givosiran) and OXLUMO™ (lumasiran). nih.gov

Exploration of Interactions with Nucleic Acid-Modifying Enzymes

The presence of a 2'-O-methyl group on adenosine (B11128) significantly alters its interaction with various nucleic acid-modifying enzymes. This altered recognition is a key area of research.

Resistance to Nucleases: A primary consequence of 2'-O-methylation is the profound resistance it confers against degradation by a wide range of endo- and exonucleases. nih.govnih.gov This property is exploited to increase the in vivo stability of RNA-based drugs and research tools. neb.com

Polymerase Substrate Recognition: RNA polymerases can recognize and incorporate 2'-O-methyladenosine 5'-triphosphate (2'OMe-ATP) into a nascent RNA chain, although often with different efficiency than the canonical ATP. acs.org For example, studies with RNA polymerase from Pseudomonas putida showed that while AmTP is a substrate, its incorporation significantly reduces the rate of further chain elongation. acs.org This suggests that the modification, once incorporated, can affect the catalytic cycle of the polymerase. The ability of various viral and cellular polymerases to utilize modified triphosphates is an active area of investigation. duke.eduacs.org

Methyltransferases and Demethylases: In biological systems, 2'-O-methylation is installed by specific enzymes, often guided by small nucleolar RNAs (snoRNAs) within ribonucleoprotein complexes containing the methyltransferase fibrillarin. oup.com A distinct enzyme, termed S-adenosyl-L-methionine:RNA(2'-O-methyladenosine-N6-)-methyltransferase, has been identified in HeLa cells. This enzyme specifically catalyzes the methylation at the N6 position of an already 2'-O-methylated adenosine residue at the 5' cap of mRNA, forming N6,2'-O-dimethyladenosine (m6Am). nih.gov The interplay between enzymes that add and potentially remove these marks is a critical aspect of epitranscriptomic regulation. nih.gov

Other RNA Processing Enzymes: Modifications like 2'-O-methylation can affect the efficiency of other enzymes involved in RNA maturation and turnover, such as decapping enzymes and ligases. neb.com The selective properties of these enzymes enable researchers to distinguish between different RNA species based on their modification status. neb.com

Assessment of Potential Roles in Cellular Processes, by Analogy with Other O-Methylated Nucleosides

By analogy with the known functions of 2'-O-methylation on various nucleotides (Am, Um, Cm, Gm), several potential roles for 2'-O-methyladenosine in cellular processes can be hypothesized. 2'-O-methylation is one of the most common post-transcriptional modifications found in stable non-coding RNAs like ribosomal RNA (rRNA) and small nuclear RNA (snRNA). wikipedia.orgnih.govoup.com

In rRNA, over 100 Nm sites have been identified, many of which are clustered in functionally critical regions like the decoding center and the peptidyl-transferase center, suggesting a role in fine-tuning ribosome structure and function. oup.com In spliceosomal snRNAs, these modifications are essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. oup.com Loss of specific 2'-O-methylations in snRNAs has been linked to changes in splicing fidelity and human diseases. oup.com

More recently, 2'-O-methylation has been found in messenger RNA (mRNA), particularly at the 5' cap structure, where it contributes to mRNA stability and helps the cell distinguish its own mRNA from foreign or viral RNA, thereby playing a role in innate immunity. nih.govnih.gov The modification can also influence RNA-protein interactions, which are fundamental to virtually all aspects of RNA biology, from transport and localization to translation and decay. nih.govnih.gov

Application as a Research Probe in Nucleic Acid Chemistry and Biology

The chemical incorporation of 2'-O-methyladenosine into oligonucleotides is a routine and powerful technique for probing nucleic acid structure and function. psu.edu This is achieved using phosphoramidite (B1245037) chemistry, where a protected 2'-O-methyladenosine building block is added sequentially to a growing oligonucleotide chain on a solid support. cymitquimica.combiosynth.commedchemexpress.com

The key reagent for this process is a phosphoramidite derivative, such as N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite . biosynth.com The dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the benzoyl group protects the exocyclic amine of adenine (B156593), and the cyanoethyl (CE) phosphoramidite group at the 3' position allows for efficient coupling to the free 5'-hydroxyl of the preceding nucleotide in the sequence.

By strategically placing 2'-O-methyladenosine residues within a synthetic oligonucleotide, researchers can:

Map Nuclease-Sensitive Sites: Systematically replacing native ribonucleosides with their 2'-O-methylated counterparts can identify regions of an RNA that are susceptible to nuclease degradation.

Enhance Specificity and Affinity: For antisense and siRNA applications, incorporating 2'-O-methyladenosine can increase the melting temperature (T_m) of the duplex with its target, leading to more stable and specific binding. nih.gov

Create Probes for In Situ Hybridization: The nuclease resistance and high affinity of 2'-O-methylated probes make them superior for detecting specific RNA sequences within fixed cells and tissues. neb.com

Table 1: Characteristics of 2'-O-Methyladenosine Phosphoramidite in Oligonucleotide Synthesis

PropertyDescriptionPrimary Research ApplicationReference
Nuclease Resistance The 2'-O-methyl group sterically hinders the approach of nuclease enzymes, protecting the phosphodiester backbone from cleavage.Increasing the in vivo half-life of therapeutic oligonucleotides; creating stable molecular probes. trilinkbiotech.comnih.govcymitquimica.com
Increased Duplex Stability Biases the ribose sugar pucker to C3'-endo, pre-organizing the backbone for an A-form helix and increasing thermal stability (T_m).Enhancing the binding affinity and specificity of antisense oligos, siRNAs, and diagnostic probes. nih.govoup.com
Chemical Compatibility Phosphoramidite versions are fully compatible with standard automated solid-phase oligonucleotide synthesis protocols.Facile and site-specific incorporation into custom-designed nucleic acid sequences. biosynth.com
Structural Mimicry Maintains the ability to form Watson-Crick base pairs, acting as a close structural analog of natural adenosine.Probing the functional importance of the 2'-hydroxyl group in RNA-protein interactions and catalysis. wikipedia.org

The synthesis of 2'-O-methyladenosine 5'-triphosphate (2'OMe-ATP) allows for the enzymatic creation of modified RNA using DNA-dependent RNA polymerases, such as T7 RNA polymerase. trilinkbiotech.comtrilinkbiotech.com This approach is complementary to chemical synthesis and is particularly useful for generating long, fully substituted RNA molecules.

Research in this area focuses on:

Polymerase Substrate Specificity: Investigating the kinetics and fidelity of various viral and cellular polymerases when presented with 2'OMe-ATP instead of, or in addition to, natural ATP. duke.eduacs.org Such studies can reveal details about the steric constraints within the polymerase active site. For instance, research on Hepatitis C viral polymerase (NS5B) has explored 2'OMe-ATP analogs as potential inhibitors. duke.eduacs.org

Aptamer Selection (SELEX): Incorporating 2'OMe-ATP into the nucleotide mix during Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can generate aptamers with enhanced nuclease resistance and novel binding properties. trilinkbiotech.com The resulting modified aptamers are more viable for therapeutic and diagnostic use.

Functional Analysis of Modified Transcripts: By performing in vitro transcription with 2'OMe-ATP, researchers can produce mRNAs or non-coding RNAs where every adenosine is replaced by 2'-O-methyladenosine. nih.gov The functional properties of these transcripts, such as their translational efficiency or ability to be processed by cellular machinery, can then be assessed. nih.gov

Table 2: List of Compounds

Common Name / AbbreviationFull Chemical Name
2'-O-methyladenosine / Am2'-O-methyladenosine
m6AmN6,2'-O-dimethyladenosine
2'OMe-ATP2'-O-methyladenosine 5'-triphosphate
2'-O-Me-A phosphoramiditeN6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyladenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
ATPAdenosine 5'-triphosphate
rRNARibosomal Ribonucleic Acid
snRNASmall Nuclear Ribonucleic Acid
mRNAMessenger Ribonucleic Acid
siRNASmall Interfering Ribonucleic Acid

Future Directions and Emerging Research Perspectives for 5 O Methyladenosine

Advancements in Site-Specific Incorporation Techniques into Complex RNAs

The precise placement of modified nucleosides into RNA is crucial for elucidating their functional roles. Current methodologies for creating site-specifically modified RNAs, while powerful, are still evolving. The primary techniques include total chemical synthesis, enzymatic incorporation, and semi-synthetic approaches.

Chemical Synthesis: Solid-phase phosphoramidite (B1245037) chemistry is a cornerstone for synthesizing modified RNA oligonucleotides. rsc.org This method allows for the incorporation of a wide array of modified nucleosides at any desired position. For 5'-O-methyladenosine, this would involve the chemical synthesis of a this compound phosphoramidite building block. While effective for shorter RNAs, the efficiency of chemical synthesis decreases with increasing oligonucleotide length. researchgate.net

Enzymatic Approaches: In vitro transcription using modified nucleoside triphosphates is another powerful tool. glenresearch.com The synthesis of this compound-5'-triphosphate would enable its incorporation into RNA transcripts by RNA polymerases. The efficiency of incorporation can depend on the specific polymerase used and the sequence context of the insertion site. glenresearch.com

Chemo-enzymatic Methods: A combination of chemical and enzymatic methods offers a versatile approach. For instance, a chemically synthesized RNA fragment containing this compound can be ligated to a larger, enzymatically transcribed RNA. Additionally, chemo-enzymatic labeling strategies could be adapted for this compound. sci-hub.se

Technique Description Advantages Limitations
Solid-Phase Chemical Synthesis Stepwise synthesis of RNA on a solid support using phosphoramidite chemistry.High precision in modification placement.Inefficient for long RNA molecules (>50 nucleotides). researchgate.net
Enzymatic Incorporation Use of modified nucleoside triphosphates (e.g., this compound-5'-triphosphate) in in vitro transcription reactions.Can produce longer modified RNAs.Incorporation efficiency can be variable. glenresearch.com
Chemo-enzymatic Ligation Ligation of a chemically synthesized, modified RNA oligonucleotide to a larger RNA molecule.Combines the precision of chemical synthesis with the ability to create large RNAs.Requires specific ligation junctions.

Exploration of Undiscovered Biological Systems and Pathways

The biological roles of this compound are largely unknown, especially when compared to its well-studied isomer, N6-methyladenosine (m6A). ijbs.comwikipedia.org m6A is the most abundant internal modification in eukaryotic mRNA and plays a crucial role in RNA metabolism, including splicing, nuclear export, stability, and translation. ijbs.comthno.org The machinery for m6A includes "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (binding proteins like the YTH domain family) proteins that mediate its effects. ijbs.comasm.org

Future research should focus on identifying whether a similar enzymatic machinery exists for this compound. The discovery of specific writers, erasers, and readers for this modification would be a significant breakthrough. Investigating the presence and distribution of this compound in various organisms and cell types, from prokaryotes to eukaryotes, will be essential to uncover its potential biological functions. Given the conservation of other RNA modifications, it is plausible that this compound has important, yet undiscovered, roles in fundamental cellular processes.

Computational Modeling and Simulation of this compound Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for studying the structural and dynamic effects of RNA modifications. nih.gov Extensive simulations of m6A-containing RNAs have provided insights into how this modification alters RNA structure and its recognition by reader proteins. frontiersin.orgnih.gov For instance, MD simulations have shown that the methyl group of m6A can stabilize the conformation of the RNA in the binding pocket of reader proteins like YTHDC1. acs.org

Similar computational approaches can be applied to this compound to predict its impact on RNA structure and its potential interactions with proteins. By modeling this compound within various RNA contexts, researchers can generate hypotheses about its structural consequences, such as effects on local RNA flexibility or the formation of specific tertiary structures. Furthermore, docking simulations and MD studies can be used to screen for potential reader proteins and to understand the molecular basis of recognition. igem.wiki

Computational Approach Application to this compound Research Potential Insights
Molecular Dynamics (MD) Simulations Simulating the behavior of RNA molecules containing this compound over time.Understanding the influence of the modification on RNA structure, stability, and dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the electronic properties of the modified nucleoside within its biological environment.Elucidating the chemical reactivity and interaction energies of this compound.
Molecular Docking Predicting the binding of this compound-containing RNA to potential reader proteins.Identifying candidate proteins that specifically recognize this modification.
Free Energy Calculations Quantifying the binding affinity of this compound-RNA to proteins.Determining the energetic contribution of the modification to protein-RNA interactions.

Comparative Studies with Other Adenosine (B11128) Methylation Isomers in Defined Research Contexts

To understand the unique biological functions of this compound, it is essential to conduct comparative studies with other adenosine methylation isomers, such as N6-methyladenosine (m6A), N1-methyladenosine (m1A), and 2'-O-methyladenosine (Am). nih.govfrontiersin.org These isomers have distinct chemical properties and biological roles.

N6-methyladenosine (m6A): The most prevalent internal mRNA modification, involved in nearly all aspects of RNA metabolism. ijbs.com

N1-methyladenosine (m1A): Found in tRNA and mRNA, it can disrupt Watson-Crick base pairing and affect translation. liverpool.ac.uk

2'-O-methyladenosine (Am): A modification of the ribose sugar, it can protect RNA from nuclease degradation and is found in the 5' cap of mRNAs. nih.govtrilinkbiotech.com

Comparative studies using techniques like mass spectrometry can differentiate between these isomers based on their unique fragmentation patterns. acs.orgresearchgate.net By creating RNAs with site-specific incorporations of each of these isomers and testing them in defined in vitro and in vivo systems, researchers can directly compare their effects on processes such as RNA stability, protein binding, and translation. This comparative approach will be critical for dissecting the specific contributions of this compound to RNA function.

Isomer Position of Methyl Group Known Functions
This compound 5'-hydroxyl group of the riboseLargely uncharacterized
N6-methyladenosine (m6A) N6 position of the adenine (B156593) baseRNA splicing, export, stability, translation. ijbs.com
N1-methyladenosine (m1A) N1 position of the adenine baseAffects RNA structure and translation. liverpool.ac.uk
2'-O-methyladenosine (Am) 2'-hydroxyl group of the riboseRNA stability, evasion of innate immunity. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 5'-O-methyladenosine in RNA samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. For structural confirmation, employ NMR spectroscopy (e.g., 1H^{1}\text{H} and 31P^{31}\text{P} NMR) to resolve methylation patterns. Synthetic standards of this compound should be included to validate retention times and spectral profiles . Enzymatic digestion with exonucleases (e.g., 5′-phosphodiesterases) can isolate modified nucleosides for targeted analysis .

Q. How does this compound influence RNA stability and processing?

  • Methodological Answer : Investigate RNA decay rates using pulse-chase experiments with radiolabeled nucleotides. Compare wild-type RNA transcripts with those containing site-specific this compound modifications. Use ribonuclease protection assays to assess resistance to degradation. For example, this compound in mRNA caps reduces susceptibility to FTO-mediated demethylation, enhancing stability .

Q. What protocols are used to synthesize this compound derivatives for functional studies?

  • Methodological Answer : Chemically modify adenosine via regioselective methylation using methyl donors (e.g., methyl iodide) under anhydrous conditions. Protect reactive hydroxyl groups with acetyl or benzoyl groups during synthesis. Purify intermediates using silica gel chromatography and confirm purity via NMR and MS . For phosphoramidite derivatives (e.g., N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite), optimize coupling efficiency in solid-phase RNA synthesis .

Advanced Research Questions

Q. How can contradictory findings about the role of this compound in stress responses be resolved?

  • Methodological Answer : Design comparative studies across model systems (e.g., plant vs. mammalian cells) to assess context-dependent effects. In rice, OsTRM13-mediated 2'-O-methyladenosine enhances salt tolerance by stabilizing stress-related RNAs . In contrast, mitochondrial transcription inhibition by 2'-O-methyladenosine analogs in mammals suggests species-specific roles . Use CRISPR/Cas9 knockout models to isolate methylation-related phenotypes and control for off-target effects .

Q. What experimental strategies elucidate the interplay between this compound and RNA-binding proteins?

  • Methodological Answer : Perform RNA immunoprecipitation (RIP) or crosslinking followed by sequencing (CLIP-seq) to identify proteins interacting with methylated RNAs. Use isogenic cell lines with/without methylation (e.g., METTL3 knockout) to validate specificity. For functional assays, reconstitute methyltransferase activity in vitro with recombinant enzymes (e.g., METTL3/METTL14 complex) and analyze binding kinetics via surface plasmon resonance (SPR) .

Q. How do discrepancies between in vitro and in vivo methylation efficiencies arise, and how can they be addressed?

  • Methodological Answer : Compare methylation rates in cell-free systems (e.g., HeLa extract) versus live-cell models. Use isotopic labeling (13C^{13}\text{C}-methionine) to trace methyl group incorporation dynamically. Control for competing modifications (e.g., m6^6A) by blocking specific pathways with inhibitors (e.g., STM2457 for METTL3). Validate findings with single-molecule sequencing (PacBio SMRT) to resolve modification heterogeneity .

Methodological Considerations

  • Data Reproducibility : Adhere to guidelines for experimental reporting (e.g., detailed synthesis protocols in Supplementary Materials, raw NMR/MS data deposition) to ensure reproducibility .
  • Statistical Rigor : Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes in stress-response studies. Use Benjamini-Hochberg correction for high-throughput sequencing data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.